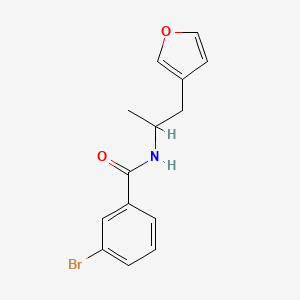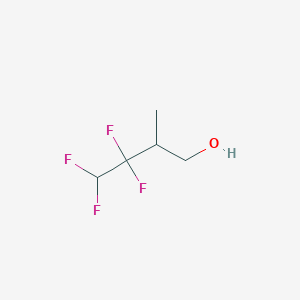
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide involves multiple steps, including acylation, methanolysis, and reactions involving trifluorosilylmethyl groups and fluorination processes (Negrebetsky et al., 2008). Such processes underline the complexity and specificity required in synthesizing compounds with trifluoroacetamide groups.
Molecular Structure Analysis
The molecular structure of closely related compounds showcases the involvement of NMR and X-ray diffraction techniques, providing insights into stereochemistry and the dynamic behavior of molecular structures (Sterkhova et al., 2019). These techniques are crucial for understanding the conformational preferences and structural details of complex organic compounds.
Chemical Reactions and Properties
Chemical reactions involving N-halogeno compounds and perfluoro groups indicate a range of reactivities and potential for synthesis of diverse derivatives (Banks et al., 1996). The formation of different by-products and intermediates during these reactions provides valuable information on the chemical behavior of such compounds.
Physical Properties Analysis
The synthesis and characterization of related compounds reveal their physical properties, such as yields, reaction conditions, and spectroscopic data. These properties are essential for the identification and further application of these compounds in various fields (Zhong-cheng & Wan-yin, 2002).
Chemical Properties Analysis
Investigations into the chemical properties of related compounds, including their reactivity, stability, and interaction with other chemical entities, are fundamental for expanding the utility and understanding of N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide analogs. These studies often involve detailed synthetic routes and mechanistic insights (Wang et al., 2014).
Applications De Recherche Scientifique
Synthesis of Novel Compounds : A study by Alharbi & Alshammari (2019) discusses the synthesis of new fluorine-substituted amino-1,2,4-triazines, derived from trifluoroacetamide, with interesting antibacterial properties against bacteria like Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Structural Studies : Sterkhova, Lazarev, & Shainyan (2019) investigated the structure of N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide in various phases using IR spectroscopy and quantum chemical simulation, comparing these data with X-ray diffraction analysis (Sterkhova, Lazarev, & Shainyan, 2019).
Mechanistic Insights into Chemical Reactions : Astakhova, Moskalik, Sterkhova, & Shainyan (2017) explored the oxidative addition of trifluoroacetamide to dienes, proposing a tentative mechanism for the formation of specific compounds (Astakhova et al., 2017).
Reactivity in Oxidative Systems : Shainyan, Moskalik, Astakhova, Sterkhova, & Ushakov (2015) studied the reactions of trifluoroacetamide with various alkenes and dienes, revealing interesting results in an oxidative system and providing insights into the structure and formation of the reaction products (Shainyan et al., 2015).
Facile Synthesis Techniques : Wang, Gao, Tan, Li, Wang, Wu, & Song (2014) presented a simple and environmentally friendly procedure for synthesizing N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, highlighting its structural characteristics (Wang et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)10(18)15-8(6-16)9(17)7-4-2-1-3-5-7/h1-5,8-9,16-17H,6H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJNCQSUGYGKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)NC(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2481592.png)




![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2481602.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-3-carboxamide](/img/structure/B2481603.png)

![3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481611.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481612.png)
